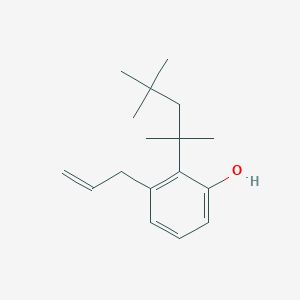
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a prop-2-en-1-yl group and a 2,4,4-trimethylpentan-2-yl group attached to the phenol ring, making it a unique and potentially interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2,4,6-Trimethylphenol: A phenol derivative with three methyl groups attached to the aromatic ring.
4-Allyl-2,6-dimethoxyphenol: A phenol derivative with an allyl group and two methoxy groups attached to the aromatic ring.
Uniqueness
3-(Prop-2-en-1-yl)-2-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other phenol derivatives. Its unique structure may also lead to specific interactions in biological systems or specialized applications in industry.
Eigenschaften
CAS-Nummer |
113818-38-5 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3-prop-2-enyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-7-9-13-10-8-11-14(18)15(13)17(5,6)12-16(2,3)4/h7-8,10-11,18H,1,9,12H2,2-6H3 |
InChI-Schlüssel |
WRFRBYDKEPHNRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=C(C=CC=C1O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
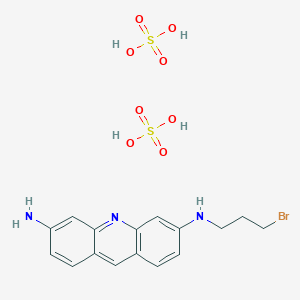
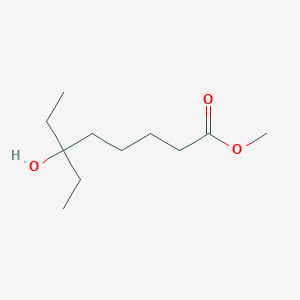
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
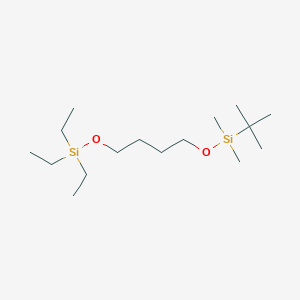
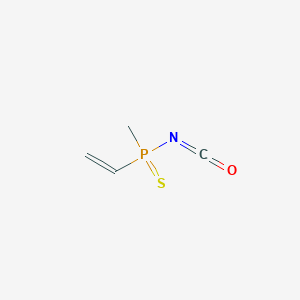

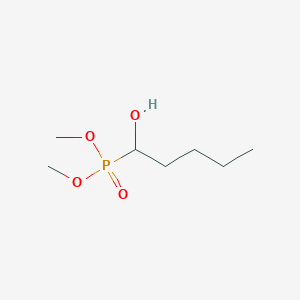
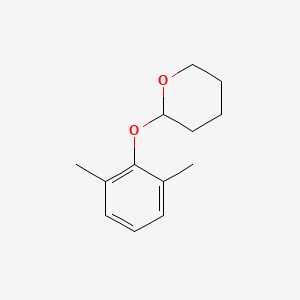

![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
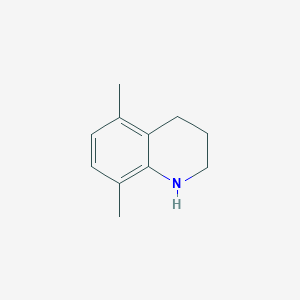
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
